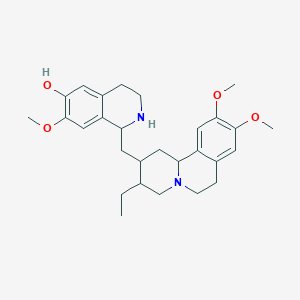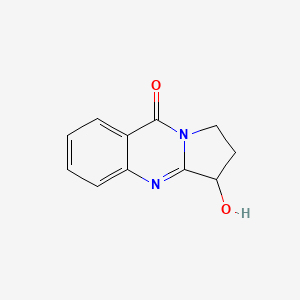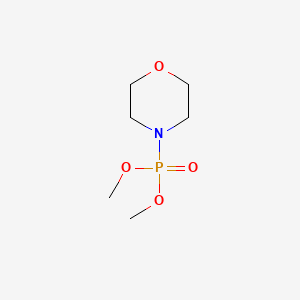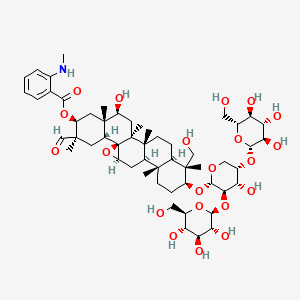
Avenacin A-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avenacin A-1 is a trisaccharide derivative and a triterpenoid saponin. It derives from a hydride of an oleanane.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties and Plant Defense
Avenacin A-1, primarily found in oat roots, exhibits broad-spectrum resistance to soil pathogens. This compound is significant for its antimicrobial properties, particularly against fungal pathogens. Studies have shown that avenacins, including Avenacin A-1, are crucial for oat plant defense against various soil-borne fungal diseases, enhancing their resistance and survival (Mylona et al., 2008); (Türk et al., 2005).
Avenacin Biosynthesis and Root Development
Research has identified several genes, such as Sad3 and Sad4, involved in the biosynthesis of Avenacin A-1. These genes are crucial not only for avenacin production but also for normal root development and health in oats. Mutations in these genes can lead to stunted root growth and other developmental issues, highlighting the importance of avenacin biosynthesis in overall plant health (Mylona et al., 2008).
Gene Clusters and Evolution of Metabolic Pathways
Avenacin A-1 biosynthesis has contributed significantly to our understanding of plant metabolic pathways and gene clustering. The discovery of gene clusters for avenacin synthesis in oats provides insights into the evolution of specialized metabolic pathways in plants. These gene clusters are thought to have evolved to facilitate the co-inheritance and co-regulation of functionally related genes (Qi et al., 2004); (Mugford et al., 2013).
Modulation of Saponin Glycosylation
Studies on Avenacin A-1 have also provided insights into the process of glycosylation in plants, which is critical for the bioactivity of saponins like avenacin. Understanding the enzymes involved in adding sugar units to avenacins can help decipher the broader aspects of specialized metabolic pathways in plants (Townsend et al., 2006).
Eigenschaften
Produktname |
Avenacin A-1 |
|---|---|
Molekularformel |
C55H83NO21 |
Molekulargewicht |
1094.2 g/mol |
IUPAC-Name |
[(1S,3R,5R,6R,9S,10R,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3/t27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-,44-,46+,47+,48+,49+,50+,51+,52+,53-,54+,55-/m1/s1 |
InChI-Schlüssel |
SYXUBXTYGFJFEH-PFTGTSLFSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
avenacin A 1 avenacin A-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



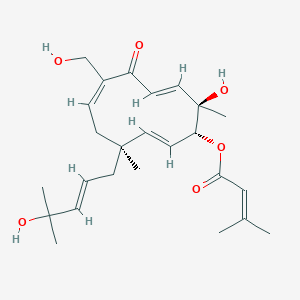
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)
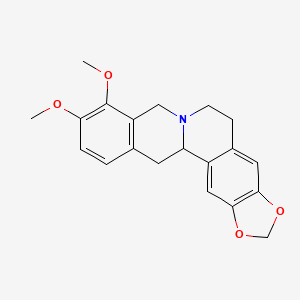
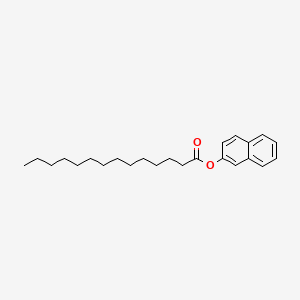
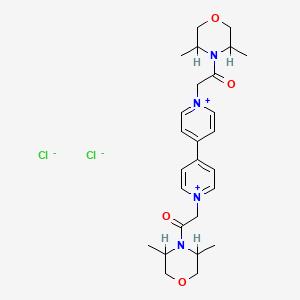
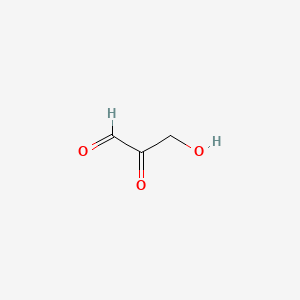
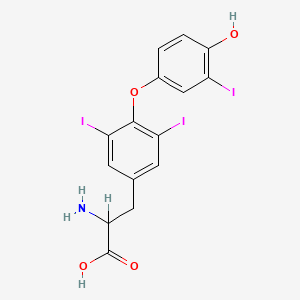
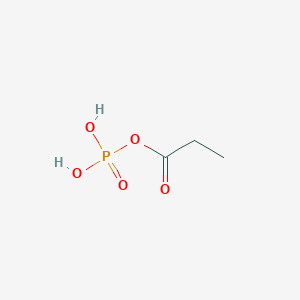
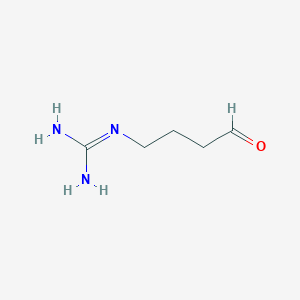
![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
